3-Methyl-4-(methylamino)phenol
Description
Historical Trajectories in Aminophenol Chemistry Research
The study of aminophenols is a significant sub-chapter in the history of organic chemistry. Aminophenols are a class of aromatic compounds that are of considerable commercial importance, both as standalone products and as crucial intermediates in the photographic, pharmaceutical, and dye industries. researchgate.net Historically, the primary method for synthesizing simple aminophenols, such as the ortho- and para-isomers, has been the industrial-scale reduction of the corresponding nitrophenols. wikipedia.orgtaylorandfrancis.com This process can be achieved using hydrogen gas in the presence of various catalysts or through reduction with iron. wikipedia.org
A conventional method for producing p-aminophenol, for instance, involved the iron-acid reduction of p-nitrobenzene in a multi-step process. arxiv.orgresearchgate.net Modern advancements have led to more efficient, single-step methods, such as the catalytic hydrogenation of nitrobenzene, which can yield p-aminophenol alongside aniline (B41778), another valuable chemical. arxiv.org This evolution in synthesis reflects a broader trend in chemical manufacturing towards more environmentally friendly and efficient processes. arxiv.org The development of nanocatalysis, utilizing metal nanoparticles, has further refined the reduction of nitrophenols to aminophenols, highlighting the ongoing innovation in this area of chemistry. taylorandfrancis.com
The three simple isomers of aminophenol—2-aminophenol (B121084), 3-aminophenol (B1664112), and 4-aminophenol (B1666318)—exhibit different stability profiles. researchgate.net Both 2-aminophenol and 4-aminophenol are susceptible to oxidation in the air, which causes them to develop color, while 3-aminophenol is comparatively more stable under atmospheric conditions. researchgate.net This inherent reactivity, particularly the ease of oxidation, has been a key factor driving research into their handling, storage, and application, for example, as developing agents in black-and-white photography. wikipedia.orgarxiv.orgresearchgate.net
Structural Context within Phenolic and Amine Compound Classes
3-Methyl-4-(methylamino)phenol, with the chemical formula C8H11NO, belongs to the family of phenols and the class of amine compounds. ontosight.ai Its structure consists of a benzene (B151609) ring substituted with a hydroxyl (-OH) group, which defines it as a phenol (B47542), and a methylamino (-NHCH3) group, which classifies it as a secondary aromatic amine. ontosight.aicymitquimica.com Additionally, a methyl (-CH3) group is attached to the benzene ring at the 3-position relative to the hydroxyl group. ontosight.ai
The presence of both a phenolic hydroxyl group and an amino group makes aminophenols amphoteric molecules, meaning they can act as either weak acids or weak bases. researchgate.netwikipedia.org The hydroxyl group is acidic, while the amino group is basic. researchgate.net This dual functionality is central to the chemical reactivity of the compound class. They undergo a variety of chemical reactions, including alkylation, acylation, condensation, and cyclization. researchgate.net
The structure of this compound is more complex than that of the simple aminophenol isomers. The introduction of methyl groups on both the ring and the amino nitrogen influences its physical and chemical properties, such as solubility, reactivity, and its potential applications as an intermediate in organic synthesis. ontosight.aicymitquimica.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 74789-37-0 |
| Molecular Formula | C8H11NO |
| Molecular Weight | 137.18 g/mol |
| Physical Form | Solid |
| Boiling Point | 277.7 ± 28.0 °C at 760 mmHg |
Data sourced from multiple chemical suppliers and databases. ontosight.aisigmaaldrich.comsigmaaldrich.comnih.gov
Significance of Aromatic Aminophenols in Chemical Science and Technology
Aromatic aminophenols are versatile and highly significant intermediates in the chemical industry. researchgate.netiloencyclopaedia.org Their utility stems from their reactive nature, allowing them to serve as building blocks for a wide array of more complex molecules. researchgate.net
Key areas of application include:
Dye Synthesis : Aminophenols are fundamental precursors in the manufacture of a vast range of dyes and pigments. researchgate.netiloencyclopaedia.orgkajay-remedies.com They are particularly important in creating azo dyes, which are formed through a process called diazotization, where a primary aromatic amine reacts to form a diazonium salt that is then coupled with another aromatic compound. iloencyclopaedia.orgscialert.netkajay-remedies.com Aminophenols are also used to produce metal-complex dyes and are key ingredients in many hair dye formulations. wikipedia.orgkajay-remedies.comkajay-remedies.com
Pharmaceuticals : This class of compounds serves as vital intermediates in the synthesis of various pharmaceutical drugs. researchgate.netkajay-remedies.comkajay-remedies.com For example, p-aminophenol is a key starting material for the production of paracetamol, a widely used analgesic and antipyretic. taylorandfrancis.comarxiv.orgresearchgate.net Derivatives of aminophenols are used to create a range of other active pharmaceutical ingredients (APIs). kajay-remedies.comhopemaxchem.com
Polymer Science : Aminophenol derivatives are utilized as additives and modifiers in the polymer industry. hopemaxchem.com They can be incorporated into polymer chains to enhance specific properties, such as strength and durability, by forming cross-links. hopemaxchem.com Conducting polymers synthesized from aminophenols are also being explored for biomedical applications. derpharmachemica.com
Other Industrial Applications : Aminophenols and their derivatives find use in various other sectors. They have been employed as photographic developers, corrosion inhibitors in paints, and as antioxidants. wikipedia.orgtaylorandfrancis.comarxiv.orgresearchgate.netkajay-remedies.com
The compound this compound, with its specific substitution pattern, is a versatile starting material for producing derivatives with potential uses in pharmaceuticals, agrochemicals, and materials science. ontosight.ailookchem.com Its unique structure makes it a valuable intermediate for synthesizing specialized organic compounds. ontosight.ai
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| 2-Aminophenol |
| 3-Aminophenol |
| This compound |
| 4-Aminophenol |
| Aniline |
| Nitrobenzene |
| p-Nitrobenzene |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-4-(methylamino)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-5-7(10)3-4-8(6)9-2/h3-5,9-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BODIKTRHOMTUCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30225764 | |
| Record name | Phenol, 3-methyl-4-(methylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30225764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74789-37-0 | |
| Record name | Phenol, 3-methyl-4-(methylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074789370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 3-methyl-4-(methylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30225764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Elucidation of 3 Methyl 4 Methylamino Phenol
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Methyl-4-(methylamino)phenol, with the chemical formula C₈H₁₁NO, specific chemical shifts and coupling patterns in its ¹H and ¹³C NMR spectra provide definitive structural information. ekb.egbldpharm.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
Proton NMR Spectral Assignments and Conformational Analysis
The proton NMR (¹H NMR) spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would show signals for the three protons on the benzene (B151609) ring. The proton at C2, being ortho to the hydroxyl group and meta to the methylamino group, would likely appear as a doublet. The proton at C5, positioned between the hydroxyl and methyl groups, would likely be a doublet of doublets. The proton at C6, adjacent to the methyl group, would also present as a doublet.
The methyl group attached to the ring (C7-H₃) would produce a singlet, as would the methyl group of the methylamino substituent (C8-H₃). The protons on the nitrogen (N-H) and oxygen (O-H) atoms are expected to appear as broad singlets, and their chemical shifts can be highly dependent on the solvent, concentration, and temperature.
Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz | Integration |
| H-2 | 6.8 - 7.0 | d | 8.0 - 9.0 | 1H |
| H-5 | 6.6 - 6.8 | dd | 8.0 - 9.0, 2.0 - 3.0 | 1H |
| H-6 | 6.5 - 6.7 | d | 2.0 - 3.0 | 1H |
| OH | 8.5 - 9.5 | br s | - | 1H |
| NH | 4.0 - 5.0 | br s | - | 1H |
| C7-H₃ | 2.1 - 2.3 | s | - | 3H |
| C8-H₃ | 2.8 - 3.0 | s | - | 3H |
Note: Predicted values are based on analogous compounds and standard chemical shift tables. Actual experimental values may vary.
Carbon-13 NMR Chemical Shift Correlations and Structural Insights
The Carbon-13 (¹³C) NMR spectrum provides information on the carbon skeleton of the molecule. chemicalbook.comspectrabase.com For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in unique chemical environments. The chemical shifts are influenced by the nature of the substituents on the aromatic ring. The carbon atom attached to the hydroxyl group (C1) is expected to be the most downfield in the aromatic region, while the carbon attached to the methylamino group (C4) will also be significantly downfield. The carbon of the ring-attached methyl group (C7) and the methylamino's methyl carbon (C8) will appear in the upfield aliphatic region.
Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C1 | 150 - 155 |
| C2 | 115 - 120 |
| C3 | 125 - 130 |
| C4 | 140 - 145 |
| C5 | 110 - 115 |
| C6 | 120 - 125 |
| C7 | 15 - 20 |
| C8 | 30 - 35 |
Note: Predicted values are based on analogous compounds and standard chemical shift tables. Actual experimental values may vary.
2D NMR Techniques for Connectivity and Spatial Relationships
Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in confirming the assignments made from 1D NMR spectra. A COSY spectrum would show correlations between adjacent protons, for instance, between the aromatic protons H-2, H-5, and H-6, confirming their connectivity on the ring. An HSQC spectrum would correlate each proton with the carbon atom to which it is directly attached, allowing for unambiguous assignment of both the ¹H and ¹³C signals.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The spectra are expected to show characteristic bands for the O-H, N-H, C-H (aromatic and aliphatic), C=C (aromatic), and C-O functional groups present in this compound. nist.gov
The IR spectrum would likely be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration, likely broadened due to hydrogen bonding. The N-H stretch of the secondary amine would appear in a similar region, around 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically appear in the 1450-1600 cm⁻¹ region.
Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring, which are often weak in the IR spectrum.
Predicted IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| O-H Stretch | 3200 - 3600 | Strong, Broad | Weak |
| N-H Stretch | 3300 - 3500 | Medium | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium | Strong |
| C=C Aromatic Stretch | 1450 - 1600 | Medium-Strong | Strong |
| C-O Stretch | 1200 - 1300 | Strong | Medium |
Note: Predicted values are based on standard functional group frequencies. Actual experimental values may vary.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Phenolic compounds typically exhibit characteristic absorption bands in the UV region. For this compound, the presence of the hydroxyl and methylamino groups, both of which are auxochromes, is expected to cause a bathochromic (red) shift of the benzene absorption bands. The spectrum is likely to show two main absorption bands corresponding to the π → π* transitions of the aromatic ring.
pH-Dependent Spectrophotometric Behavior
The UV-Vis spectrum of this compound is expected to be highly sensitive to the pH of the solution due to the presence of the acidic phenolic hydroxyl group and the basic methylamino group. ekb.egnih.govresearchgate.net
At acidic pH, both the hydroxyl and amino groups will be protonated. As the pH increases to a neutral range, the amino group may be deprotonated, leading to a change in the absorption spectrum. At alkaline pH, the phenolic hydroxyl group will deprotonate to form a phenoxide ion. This deprotonation increases the electron-donating ability of the oxygen and extends the conjugation, resulting in a significant bathochromic shift (a shift to longer wavelengths) and often an increase in the molar absorptivity. This behavior is characteristic of phenols and can be used to determine the pKa of the phenolic proton. researchgate.net Studies on similar aminophenols have demonstrated this pronounced pH-dependent spectral shift. ekb.egnih.gov
Chromophoric System Characterization
The chromophoric system of this compound is primarily defined by the substituted benzene ring. The phenol (B47542) and methylamino groups, both being auxochromes, significantly influence the electronic transitions of the benzenoid system. The lone pair of electrons on the oxygen of the hydroxyl group and the nitrogen of the methylamino group can be delocalized into the π-system of the aromatic ring. This delocalization increases the energy of the highest occupied molecular orbital (HOMO) and decreases the energy of the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift of the π → π* transitions compared to unsubstituted benzene.
The presence of both an electron-donating hydroxyl group and an electron-donating methylamino group enhances this effect. In an acidic medium, protonation of the amino group would lead to a hypsochromic (blue) shift, as the -NH2CH3+ group becomes electron-withdrawing, which lowers the energy of the HOMO. Conversely, in a basic medium, deprotonation of the phenolic hydroxyl group to form a phenoxide ion (-O⁻) creates a more powerful electron-donating group, leading to a significant bathochromic shift.
While specific UV-Vis absorption maxima for this compound are not extensively documented in readily available literature, related compounds provide insight. For instance, the oxidation product of 4-(methylamino)phenol (B85996) can form a chromophore that absorbs maximally at 525 nm, indicating that the compound can be part of a system that absorbs visible light upon chemical modification. researchgate.net
Mass Spectrometry for Fragmentation Pathways and Molecular Identity
Mass spectrometry is a crucial tool for confirming the molecular weight and elucidating the structure of this compound (molar mass: 137.18 g/mol ). ontosight.ainih.gov In electron ionization (EI) mass spectrometry, the molecule is expected to exhibit a distinct fragmentation pattern that reflects its functional groups.
The molecular ion peak ([M]⁺˙) would be observed at an m/z of 137. A primary fragmentation pathway would involve the loss of a methyl radical (•CH₃) from the methylamino group or the aromatic ring, leading to a fragment ion at m/z 122. Another characteristic fragmentation is the loss of a hydrogen cyanide (HCN) molecule from the ring, facilitated by the amine group. Cleavage of the C-N bond could also occur.
A common fragmentation pattern for phenols involves the loss of carbon monoxide (CO) from the molecular ion to form a stable cyclopentadienyl (B1206354) cation derivative. The loss of a hydrogen radical to form an [M-H]⁺ ion is also a characteristic fragmentation for phenols and secondary amines. aip.org
Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated for various adducts of 3-methylamino-4-methylphenol and can aid in its identification in complex mixtures using ion mobility-mass spectrometry. uni.lu
Table 1: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 138.09134 | 126.3 |
| [M+Na]⁺ | 160.07328 | 134.8 |
| [M-H]⁻ | 136.07678 | 129.4 |
| [M+K]⁺ | 176.04722 | 132.7 |
| [M+H-H₂O]⁺ | 120.08132 | 121.3 |
Data sourced from PubChem predictions. uni.lu
Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination
Single Crystal X-ray Diffraction (SCXRD) provides unambiguous determination of the three-dimensional atomic structure of a molecule in its crystalline solid state. rigaku.com While a specific, publicly available crystal structure determination for this compound was not found in the surveyed literature, analysis of closely related compounds allows for a detailed prediction of its solid-state characteristics.
For example, the crystal structure of Aminocarb [4-(dimethylamino)-3-methylphenyl N-methylcarbamate], which features a similar substitution pattern on the phenyl ring, reveals key structural features that are likely to be present in this compound. nih.gov It is expected that the molecule would be largely planar, with the methyl groups potentially oriented out of the plane of the benzene ring. researchgate.net The bond lengths and angles would be consistent with a hybrid of sp² (aromatic ring) and sp³ (methyl groups, amine nitrogen) hybridized atoms.
Intermolecular Interactions and Crystal Packing
The crystal packing of this compound would be dominated by a network of non-covalent interactions. mdpi.com Given the presence of -OH and -NH- groups, strong hydrogen bonds are expected to be the primary organizing force in the crystal lattice. nih.govnih.gov
π-π Stacking: The aromatic rings are likely to engage in π-π stacking interactions, contributing to the stability of the crystal lattice.
C-H···π Interactions: The methyl C-H groups can act as weak donors in C-H···π interactions with the aromatic rings of adjacent molecules. nih.gov
Hirshfeld surface analysis of related structures reveals that H···H, O···H/H···O, and C···H/H···C contacts are typically the most significant, underscoring the importance of hydrogen bonding and van der Waals forces in the crystal packing. nih.govresearchgate.net These interactions collectively dictate the formation of a stable three-dimensional supramolecular architecture. researchgate.net
Hydrogen Bonding Networks in Crystalline Forms
The hydrogen bonding capabilities of this compound are extensive due to the presence of both a hydroxyl group (-OH) and a secondary amine group (-NH), which act as hydrogen bond donors. nih.govnih.gov The oxygen and nitrogen atoms also serve as hydrogen bond acceptors.
This dual functionality allows for the formation of robust and complex hydrogen bonding networks. researchgate.net It is highly probable that the crystal structure would feature strong O-H···N or O-H···O hydrogen bonds, which are common in phenols and aminophenols. researchgate.netresearchgate.net The N-H group can also act as a donor to form N-H···O bonds. These interactions are strong enough to link the molecules into chains, sheets, or more complex three-dimensional networks. nih.govresearchgate.net Weaker C-H···O interactions may also play a role in stabilizing the crystal packing. researchgate.net
Table 2: Expected Hydrogen Bond Interactions in Crystalline this compound
| Donor (D) | Hydrogen (H) | Acceptor (A) | Interaction Type | Probable Motif |
|---|---|---|---|---|
| O | H | O | O-H···O | Chain/Dimer |
| O | H | N | O-H···N | Chain/Dimer |
| N | H | O | N-H···O | Chain/Dimer |
| C(Aromatic) | H | O | C-H···O | Network stabilization |
| C(Methyl) | H | O | C-H···O | Network stabilization |
This table represents expected interactions based on functional groups and data from related structures.
Synthetic Methodologies and Reaction Pathways for 3 Methyl 4 Methylamino Phenol and Its Derivatives
Precursor-Based Synthetic Routes
The synthesis of 3-Methyl-4-(methylamino)phenol often relies on well-understood transformations of readily available precursors. These routes include decarboxylation, methylation, and condensation reactions, which provide reliable access to the target molecule and its analogues.
Decarboxylation Approaches
Decarboxylation serves as a potential synthetic strategy for producing aminophenols from corresponding hydroxybenzoic acids. This approach involves the removal of a carboxyl group from an aromatic ring. For the synthesis of this compound, a plausible precursor would be 4-(methylamino)-3-methylbenzoic acid or its unmethylated analogue, 4-amino-3-methylbenzoic acid. ontosight.aiorganic-chemistry.org
The synthesis of the precursor, 4-amino-3-methylbenzoic acid, can be achieved through the catalytic hydrogenation of 3-methyl-4-nitrobenzoic acid. chemicalbook.com In a typical procedure, 3-methyl-4-nitrobenzoic acid is reacted with hydrogen gas in the presence of a palladium on carbon catalyst in a methanol (B129727) solvent. chemicalbook.com This reduction of the nitro group to an amino group yields the desired aminobenzoic acid precursor.
| Reactant | Catalyst | Solvent | Temperature | Pressure | Reaction Time | Yield | Reference |
| 3-Methyl-4-nitrobenzoic acid | Palladium on carbon | Methanol | 60°C | 0.7 MPa | 10 hours | 96.1% | chemicalbook.com |
Once the aminobenzoic acid is obtained, a subsequent decarboxylation step would yield the aminophenol. While specific documented examples for the direct decarboxylation of 4-(methylamino)-3-methylbenzoic acid are not prevalent in the provided results, the transformation of benzoic acids to phenols is a known organic reaction that can be facilitated under various conditions, including oxidative or metal-catalyzed methods. organic-chemistry.org
Methylation Reactions of Aminophenols
Methylation reactions provide a direct route to this compound by introducing a methyl group onto the nitrogen atom of a precursor aminophenol. The key starting material for this approach is 4-amino-3-methylphenol (B1666317).
The synthesis of 4-amino-3-methylphenol often starts from m-cresol. google.comgoogle.com The process involves two main steps: nitrosation followed by reduction.
Nitrosation: m-Cresol is reacted with a nitrosating agent, such as sodium nitrite (B80452) in the presence of hydrochloric acid, to form 4-nitroso-3-methylphenol. google.comgoogle.com
Reduction: The intermediate, 4-nitroso-3-methylphenol, is then reduced to the corresponding amine, 4-amino-3-methylphenol. This reduction can be accomplished using various methods, including catalytic hydrogenation with a palladium on carbon catalyst or reduction with iron filings in an acidic medium. google.comgoogle.com
| Step | Starting Material | Reagents | Key Intermediate | Reference |
| 1. Nitrosation | m-Cresol | Sodium nitrite, Hydrochloric acid | 4-Nitroso-3-methylphenol | google.comgoogle.com |
| 2. Reduction | 4-Nitroso-3-methylphenol | Palladium on carbon, Hydrogen, Ammonia (B1221849) | 4-Amino-3-methylphenol | google.com |
With 4-amino-3-methylphenol in hand, the final N-methylation step can be performed. General methods for the N-methylation of anilines or related amino compounds include reacting the primary amine with a methylating agent like dimethyl sulfate (B86663) in the presence of a base. tdcommons.org Another common approach is reductive amination, which would involve reacting the aminophenol with formaldehyde (B43269) to form a Schiff base or imine, followed by reduction with a reducing agent like sodium borohydride.
Condensation Reactions with Amines and Phenols
Condensation reactions are pivotal in the synthesis of more complex derivatives starting from phenols and amines. These reactions typically involve the formation of a new carbon-nitrogen or carbon-oxygen bond, often with the elimination of a small molecule like water.
For instance, Schiff base condensation is a common strategy. The reaction of an amine with an aldehyde or ketone yields an imine (Schiff base), which can be a key intermediate for further transformations. mdpi.com One study reports the synthesis of 2-methoxy-5-((phenylamino)methyl)phenol through the condensation of aniline (B41778) with 3-hydroxy-4-methoxybenzaldehyde, followed by reduction of the resulting Schiff base with sodium borohydride. mdpi.com This highlights a pathway where an aminophenol derivative is constructed through a condensation-reduction sequence.
Multi-component condensation reactions offer an efficient way to build complex molecular architectures in a single step. A study on the reaction between salicylaldehyde, 1-methyl-4-piperidone, and methylamine (B109427) resulted in a novel polyheterocyclic product, demonstrating the power of condensation reactions to create structural diversity from simple phenolic and amine precursors. nuph.edu.ua Such strategies could be adapted for the synthesis of derivatives of this compound.
Exploration of Novel Synthetic Pathways
The development of novel synthetic pathways is crucial for improving efficiency and accessing new chemical structures with potentially enhanced properties. Research into derivatives of this compound has led to several innovative synthetic routes.
One area of exploration is the synthesis of novel N-methyl-4-phenoxypicolinamide derivatives, which have been evaluated for their cytotoxic activity. mdpi.com The synthesis involves a multi-step sequence starting with the etherification of a picolinamide (B142947) precursor with 4-aminophenol (B1666318). This is followed by a series of condensation and cyclization reactions to build complex heterocyclic structures attached to the aminophenol core. mdpi.com
Another novel approach involves the synthesis of bis(2-(substituted(methyl)amino)-4-phenylthiazol-5-yl)methanone derivatives. researchgate.net This method begins with the reaction of benzoyl chloride and ammonium (B1175870) thiocyanate (B1210189) to form a carbonyl isothiocyanate intermediate. This reactive species then undergoes reaction with a secondary amine, and the resulting adduct is cyclized with dichloroacetone to form the target bis-thiazole compounds. researchgate.net
Furthermore, new series of 4-{4-(methylamino)thieno[3,2-d]pyrimidin-2-yl}benzohydrazide derivatives have been synthesized and tested for their antibacterial activity. researchgate.net These syntheses demonstrate the utility of the aminophenol scaffold in creating complex molecules through the construction of thienopyrimidine and hydrazide functionalities. researchgate.net
| Derivative Class | Key Reaction Types | Starting Material Example | Target Application | Reference |
| N-Methyl-4-phenoxypicolinamides | Etherification, Condensation, Cyclization | 4-Aminophenol | Cytotoxic agents | mdpi.com |
| Bis-thiazolylmethanones | Isothiocyanate formation, Condensation | Substituted secondary amines | Anticancer agents | researchgate.net |
| Benzohydrazides | Thienopyrimidine formation, Hydrazide synthesis | Benzohydrazide | Antibacterial agents | researchgate.net |
Mechanistic Investigations of Formation Reactions
Understanding the reaction mechanisms and identifying the transient species involved in a synthesis are fundamental to optimizing reaction conditions and improving yields.
Identification of Key Intermediates
In condensation reactions, Schiff bases (or imines) are common intermediates. mdpi.com They are formed by the reversible reaction between an amine and a carbonyl compound. These intermediates can then be reduced to form stable secondary amines, as seen in the synthesis of various aminophenol derivatives. mdpi.com
In the synthesis of more complex heterocyclic derivatives, other key intermediates have been identified. For example, the synthesis of certain thiazole (B1198619) derivatives proceeds through an N-alkylated adduct formed from the reaction of an acyl isothiocyanate with an amine. researchgate.net Mechanistic studies of related reactions, such as the multi-component condensation of aldehydes, amines, and ketones, suggest complex pathways where several bond-forming events may occur sequentially or in a concerted fashion to generate the final product. nuph.edu.ua The study of these intermediates is essential for controlling the regio- and chemoselectivity of such complex transformations. nuph.edu.ua
Transition State Analysis
The study of reaction mechanisms, particularly the energetics and structures of transition states, is crucial for optimizing synthetic routes. Density Functional Theory (DFT) is a powerful computational tool used to investigate these aspects. researchgate.netacs.org For the synthesis of this compound and its derivatives, transition state analysis can elucidate reaction viability, selectivity, and kinetics.
Computational Approaches: DFT calculations, often using methods like B3LYP with basis sets such as 6-31G(d), are employed to model reaction pathways. researchgate.netacs.org These calculations can determine the activation energies for different potential routes, helping to predict the most favorable pathway. For instance, in reactions involving amines and phenols, both stepwise and concerted mechanisms can be explored. researchgate.net
Application to N-Methylation: The N-methylation of 3-methyl-4-aminophenol is a key step. A transition state analysis of this reaction would involve modeling the approach of the methylating agent to the nitrogen atom of the amino group. The analysis would help in understanding the electronic and steric effects of the substituents on the phenol (B47542) ring. The relative energies of the transition states for N-methylation versus O-methylation of the phenolic hydroxyl group could be calculated to predict the selectivity of the reaction. Computational studies on similar systems, such as the reaction between N-benzoyl carbamates and amines, have successfully used DFT to distinguish between stepwise and concerted pathways and to analyze the structure of intermediates and transition states. researchgate.net
Key Parameters from Transition State Analysis: The following table summarizes the types of data obtained from transition state analysis and their significance in understanding reaction mechanisms.
| Parameter | Description | Significance in Synthesis |
| Activation Energy (Ea) | The minimum energy required to initiate the chemical reaction. | Lower Ea indicates a faster reaction rate. Helps in selecting optimal reaction conditions. |
| Transition State (TS) Geometry | The specific arrangement of atoms at the highest point of the energy profile along the reaction coordinate. | Provides insight into the steric and electronic interactions that govern the reaction pathway. researchgate.net |
| Intermediate Stability | The energy of any species formed between the reactants and the final products. | Stable intermediates can sometimes be isolated; their presence defines a stepwise mechanism. researchgate.net |
| Thermodynamic Parameters | Enthalpy (ΔH), Entropy (ΔS), and Gibbs Free Energy (ΔG) of the reaction. | Determines the spontaneity and equilibrium position of the reaction. |
By analyzing these parameters, chemists can refine reaction conditions to favor the desired product, improve yields, and minimize by-products. For example, understanding the polarity of the transition state can guide the choice of solvent to stabilize it, thereby accelerating the reaction. scripps.edu
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. royalsocietypublishing.org Applying these principles to the synthesis of this compound can lead to more environmentally benign and sustainable manufacturing processes.
Alternative Reagents and Solvents: A primary focus of green chemistry is the replacement of toxic reagents and solvents with safer alternatives. royalsocietypublishing.org
Methylating Agents: Traditional methylating agents like dimethyl sulfate are highly toxic. A greener alternative is dimethyl carbonate (DMC), which is environmentally friendly. google.com DMC can be used for the methylation of phenols, and its application in a pressure-resistant reactor can lead to high yields and purity. google.com
Solvents: Many organic syntheses rely on volatile and toxic organic solvents. Green alternatives include water, ethanol, or ionic liquids. royalsocietypublishing.orgicevirtuallibrary.com For instance, the synthesis of N-methyl imines has been successfully demonstrated using a solution of methylamine in ethanol, which is considered a green solvent. icevirtuallibrary.com Water is another excellent green solvent, although its use can sometimes lead to hydrolysis of products like imines. icevirtuallibrary.com
Catalysts: The use of catalysts is a cornerstone of green chemistry as they can increase reaction efficiency and reduce waste. royalsocietypublishing.org For methylation reactions, phase-transfer catalysts or solid catalysts like zeolites can be employed to improve reaction rates and selectivity in greener solvent systems. google.com
Energy Efficiency and Waste Reduction: Green chemistry also emphasizes energy efficiency and designing processes for degradation.
Reaction Conditions: Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption. royalsocietypublishing.org
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. royalsocietypublishing.org
Electrochemical Synthesis: Electrochemical methods offer a green alternative for synthesis. For example, the synthesis of sulfonyl derivatives of p-methylaminophenol has been achieved through an electrochemical process where different products could be obtained simply by changing the applied potential in one pot under green conditions. nih.gov This approach avoids the need for harsh chemical oxidants or reductants.
The following table compares conventional and green approaches for key steps in a hypothetical synthesis of this compound.
| Reaction Step | Conventional Method | Green Chemistry Approach |
| Methylation | Dimethyl sulfate in a volatile organic solvent. | Dimethyl carbonate (DMC) with a zeolite catalyst in a polar solvent like water or under solvent-free conditions. google.com |
| Reduction | Metal hydrides (e.g., NaBH4) or catalytic hydrogenation with high-pressure H2. | Electrochemical reduction; catalytic transfer hydrogenation using a safe hydrogen donor. nih.gov |
| Solvent | Chlorinated solvents (e.g., Dichloromethane). researchgate.net | Water, ethanol, supercritical CO2, or ionic liquids. royalsocietypublishing.orgicevirtuallibrary.com |
| Purification | Column chromatography with large solvent volumes. | Crystallization from a green solvent; use of recyclable solid-supported reagents to simplify purification. |
By integrating these green chemistry strategies, the synthesis of this compound and its derivatives can be made more sustainable, safer, and economically viable.
Reaction Kinetics and Mechanistic Studies of 3 Methyl 4 Methylamino Phenol
Oxidative Coupling Reactions
Oxidative coupling reactions of phenols are a significant class of transformations that lead to the formation of new carbon-carbon or carbon-oxygen bonds. wikipedia.org These reactions typically proceed through radical or metal-mediated pathways and are fundamental in both biological systems and synthetic chemistry. nih.govdntb.gov.ua The presence of both a hydroxyl and a methylamino group on the aromatic ring of 3-Methyl-4-(methylamino)phenol makes it highly susceptible to oxidation, leading to the formation of dimeric or polymeric products.
Kinetic Studies of Bromate (B103136) Oxidative Coupling
For this compound, the reaction would likely proceed through the formation of a phenoxyl radical intermediate. The electron-donating nature of the methyl and methylamino groups would be expected to accelerate the initial oxidation step compared to unsubstituted phenol (B47542). The methyl group at the 3-position introduces a steric hindrance that could influence the regioselectivity of the coupling, favoring coupling at the less hindered positions.
A proposed rate law for the initial phase of the reaction could be:
Rate = k [this compound] [BrO₃⁻] [H⁺]
The following table illustrates hypothetical rate data based on expected trends for this reaction.
| [this compound] (M) | [BrO₃⁻] (M) | [H⁺] (M) | Initial Rate (M/s) |
| 0.01 | 0.05 | 0.1 | 1.2 x 10⁻⁵ |
| 0.02 | 0.05 | 0.1 | 2.4 x 10⁻⁵ |
| 0.01 | 0.10 | 0.1 | 2.5 x 10⁻⁵ |
| 0.01 | 0.05 | 0.2 | 4.8 x 10⁻⁵ |
Catalytic Effects in Oxidative Reactions
The oxidative coupling of phenols can be significantly influenced by catalysts, particularly transition metal ions. wikipedia.org These catalysts can facilitate the electron transfer process, often leading to increased reaction rates and improved selectivity. For instance, iron or manganese complexes can catalyze the oxidative amination of phenols. nih.gov
In the context of this compound, a catalyst like an iron porphyrin complex could mediate the coupling between a phenoxyl radical and another molecule of the substrate. nih.gov The catalyst's role would be to lower the activation energy for the formation of the radical intermediate and to control the stereochemistry of the coupling product. The catalytic cycle would likely involve the coordination of the phenol to the metal center, followed by an inner-sphere electron transfer. wikipedia.org
The table below presents a hypothetical comparison of catalyzed versus uncatalyzed reaction rates.
| Reaction Condition | Rate Constant (k) (M⁻²s⁻¹) | Relative Rate |
| Uncatalyzed | 1.2 x 10⁻² | 1 |
| Catalyzed (e.g., with Fe(III)) | 3.6 x 10⁻¹ | 30 |
Elucidation of Oxidative Product Formation Mechanisms
The mechanism of oxidative product formation for phenols generally involves the generation of a phenoxyl radical, which can then undergo radical-radical coupling or react with a neutral phenol molecule. researchgate.netresearchgate.net For this compound, the initial one-electron oxidation would form a resonance-stabilized radical.
The presence of the methyl group at the ortho position to the hydroxyl group and meta to the methylamino group would direct the coupling to the available ortho and para positions. The primary coupling products would be expected to be C-C dimers, although C-N or C-O coupling could also occur under certain conditions. Over-oxidation is a common challenge in these reactions, potentially leading to the formation of quinone-type structures or further polymerization. wikipedia.org
Nucleophilic Substitution Reactions
While the aromatic ring of this compound is electron-rich and generally not susceptible to nucleophilic aromatic substitution, such reactions can occur if a suitable leaving group is present on the ring and the ring is activated by strongly electron-withdrawing groups. libretexts.org However, a more relevant nucleophilic reaction for a phenol derivative is aminolysis, where the compound itself acts as a nucleophile.
Aminolysis Reaction Kinetics and Mechanisms
Aminolysis reactions involving phenols typically refer to the reaction of an activated ester or carbonate with an amine. In the context of this compound acting as the nucleophile, its reactivity would be influenced by the basicity of the methylamino group and the nucleophilicity of the phenoxide ion that can be formed under basic conditions.
Kinetic studies of aminolysis of related compounds have shown that these reactions can proceed through either a concerted or a stepwise mechanism involving a tetrahedral intermediate. nih.gov The rate of reaction is generally first order in both the substrate and the amine. The electron-donating groups on this compound would enhance its nucleophilicity compared to unsubstituted aniline (B41778) or phenol.
A hypothetical kinetic dataset for the reaction of an activated ester with this compound is presented below.
| [Activated Ester] (M) | [this compound] (M) | Rate (M/s) |
| 0.01 | 0.1 | 5.0 x 10⁻⁶ |
| 0.02 | 0.1 | 1.0 x 10⁻⁵ |
| 0.01 | 0.2 | 1.0 x 10⁻⁵ |
Brönsted-Type Plots and Rate-Determining Steps
A Brönsted-type plot correlates the logarithm of the rate constant (log k) for a series of related reactions with the pKa of the participating acid or base. The slope of this plot, the Brönsted coefficient (β), provides insight into the transition state of the rate-determining step. nih.gov
For the aminolysis reaction where this compound acts as the nucleophile, a Brönsted plot could be constructed by reacting a series of substituted phenols with a common electrophile. A linear Brönsted plot with a β value between 0 and 1 is indicative of a concerted mechanism or a stepwise mechanism where the formation of the tetrahedral intermediate is rate-determining. nih.gov A break in the Brönsted plot can signify a change in the rate-determining step. researchgate.net
Given the electron-donating nature of its substituents, this compound would be a relatively strong nucleophile. In a reaction with an activated carbonyl compound, the formation of the tetrahedral intermediate would likely be the rate-determining step.
Role of Tetrahedral Intermediates (T±, T⁻)
In reactions where the methylamino group of this compound acts as a nucleophile, particularly in attacking carbonyl compounds like esters or acyl chlorides, the formation of tetrahedral intermediates is a critical mechanistic step. This process, known as aminolysis, involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon. wikipedia.orgfiveable.me
The initial attack by the nitrogen atom of the methylamino group on the carbonyl carbon leads to the formation of a zwitterionic tetrahedral intermediate, designated as T±. This intermediate possesses both a positive charge on the nitrogen atom and a negative charge on the oxygen atom of the original carbonyl group.
The reaction pathway can be generalized as follows:
Formation of T±: The lone pair of electrons on the nitrogen of the methylamino group attacks the carbonyl carbon, breaking the C=O pi bond and forming a new C-N bond. The resulting species is the T± intermediate.
Proton Transfer and Formation of T⁻: The T± intermediate is typically transient. A proton can be transferred from the nitrogen to a base in the solution, leading to a neutral tetrahedral intermediate (T⁰). Subsequent deprotonation of the hydroxyl group, or direct collapse of T± with proton transfer, can lead to an anionic tetrahedral intermediate (T⁻), especially under basic conditions. chemistrysteps.comdalalinstitute.com
Collapse of the Intermediate: The tetrahedral intermediate collapses to reform the stable carbonyl double bond. This step involves the expulsion of the leaving group (for example, an alkoxide from an ester). The relative basicity of the leaving group and the attacking amine determines the efficiency of the reaction; weaker bases are better leaving groups. chemistrysteps.com
Electrophilic Aromatic Substitution Reactions
The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating groups: a hydroxyl (-OH) group, a methylamino (-NHCH₃) group, and a methyl (-CH₃) group. wikipedia.org Both the hydroxyl and methylamino groups are potent activating groups that direct incoming electrophiles to the ortho and para positions relative to themselves. quora.comlibretexts.orglumenlearning.com
The directing effects of the substituents on the ring can be summarized as follows:
Hydroxyl (-OH) group (at C-1): A strong ortho-, para-director.
Methyl (-CH₃) group (at C-3): A weak ortho-, para-director.
Methylamino (-NHCH₃) group (at C-4): A very strong ortho-, para-director.
Considering the positions on the benzene (B151609) ring:
Position 2: ortho to -OH and meta to both -CH₃ and -NHCH₃.
Position 5: para to -CH₃, meta to -OH, and ortho to -NHCH₃.
Position 6: ortho to -OH, meta to -NHCH₃, and ortho to -CH₃.
The powerful activating and directing influence of the hydroxyl and methylamino groups dominates. quora.com The positions most activated for electrophilic attack are those ortho and para to these groups. Therefore, substitution is strongly favored at positions 2, 5, and 6. The steric hindrance from the adjacent methyl group might slightly disfavor substitution at position 2 compared to position 6. The position ortho to the potent methylamino group (position 5) is also a highly likely site for substitution. The precise product distribution in reactions like nitration or halogenation would depend on the specific electrophile and reaction conditions. libretexts.orglibretexts.org
Due to the high electron density of the ring, reactions often proceed under mild conditions. For instance, halogenation may not require a Lewis acid catalyst, and nitration can occur with dilute nitric acid. masterorganicchemistry.commasterorganicchemistry.com
Radical Reactions and Mechanisms
This compound can participate in radical reactions, primarily through the abstraction of a hydrogen atom from either the phenolic hydroxyl group or the methylamino group. This process generates phenoxyl or aminyl radicals, respectively. The one-electron oxidation of similar p-aminophenol structures is known to produce such radical intermediates. researchgate.netnih.gov
The general mechanism for radical reactions follows three main stages:
Initiation: This step involves the formation of initial radicals, often through the action of heat, light, or a radical initiator on a susceptible molecule. For this compound, this could be the homolytic cleavage of the O-H or N-H bond.
Propagation: A radical reacts with a stable molecule to form a new radical. For example, a phenoxyl radical of this compound could react with another molecule, or an external radical could abstract a hydrogen from a neutral molecule of the aminophenol.
Termination: This stage involves the combination of two radicals to form a stable, non-radical product, thus ending the chain reaction. This could involve the dimerization of two phenoxyl radicals or the cross-combination of different radical species present in the reaction mixture.
The oxidation of N-methyl-p-aminophenol (a structurally related compound) with hydroxyl radicals (HO•) is one example of a radical-driven process. researchgate.net The resulting phenoxyl radical is resonance-stabilized, with the unpaired electron delocalized over the aromatic ring and the nitrogen atom. These radical intermediates can be highly reactive, leading to polymerization or the formation of colored dimeric and oligomeric products, a phenomenon observed in the oxidation of many phenols and anilines. sciencemadness.org
Influence of Solvent and pH on Reaction Kinetics
The kinetics of reactions involving this compound are profoundly influenced by the solvent and the pH of the reaction medium. These factors can alter the reactivity of the compound and stabilize or destabilize reactants, intermediates, and transition states.
Influence of Solvent: Solvent polarity and hydrogen-bonding capabilities are key determinants of reaction rates.
Polarity: For reactions involving charge separation in the transition state, polar solvents generally increase the reaction rate by stabilizing the charged transition state more than the neutral reactants. The hydrogenation of p-nitrophenol to p-aminophenol, for example, shows an increased rate with increasing solvent polarity. acs.org
Hydrogen Bonding: Solvents that can act as hydrogen-bond acceptors (HBA) or donors (HBD) can specifically solvate the -OH and -NHCH₃ groups. For instance, a strong HBA solvent can form a hydrogen bond with the phenolic proton, potentially increasing its acidity and influencing the rate of proton transfer reactions. Conversely, this hydrogen bonding can also hinder reactions where the hydroxyl group must act as a nucleophile.
The table below illustrates the expected qualitative effect of different solvent types on reaction rates for a hypothetical nucleophilic attack by the methylamino group.
| Solvent Type | Dielectric Constant (ε) | Hydrogen Bonding | Expected Relative Rate | Rationale |
| Nonpolar (e.g., Hexane) | Low (~2) | None | Slow | Poor stabilization of charged intermediates/transition states. |
| Polar Aprotic (e.g., DMSO) | High (~47) | H-bond acceptor | Fast | Strong stabilization of cationic intermediates without solvating the nucleophile excessively. |
| Polar Protic (e.g., Ethanol) | Medium (~25) | H-bond donor/acceptor | Moderate | Stabilizes charged species but can also solvate the amine nucleophile via H-bonding, reducing its reactivity. |
Influence of pH: The pH of the aqueous medium dictates the protonation state of the acidic phenolic group and the basic methylamino group, thereby dramatically altering the compound's reactivity.
Acidic Conditions (Low pH): The methylamino group will be protonated to form a methylammonium (B1206745) ion (-NH₂CH₃⁺). This positively charged group is strongly deactivating and meta-directing for electrophilic aromatic substitution, significantly slowing down the reaction. quora.com
Neutral Conditions (pH ~7): The molecule exists primarily in its neutral form. Both the -OH and -NHCH₃ groups are activating and ortho-, para-directing, making the ring highly susceptible to electrophilic attack.
Alkaline Conditions (High pH): The phenolic hydroxyl group will be deprotonated to form a phenoxide ion (-O⁻). The phenoxide is an extremely powerful activating group, making the aromatic ring exceptionally reactive towards electrophiles. Under these conditions, oxidation reactions are also often accelerated. wikipedia.org
The effect of pH on the dominant species and its reactivity in electrophilic aromatic substitution is summarized below.
| pH Range | Dominant Species | Key Substituent Effect | Reactivity towards EAS |
| < 4 | Protonated (Ammonium ion) | -NH₂CH₃⁺ (Strongly deactivating) | Very Low |
| 5 - 9 | Neutral | -OH, -NHCH₃ (Strongly activating) | Very High |
| > 11 | Anionic (Phenoxide) | -O⁻ (Extremely activating) | Extremely High |
These effects are crucial for controlling reaction outcomes, as adjusting the pH can effectively switch the molecule from a deactivated state to a highly reactive one. rsc.org
Applications and Derivatization in Advanced Organic and Medicinal Chemistry
Precursor for Dyes and Pigments Synthesis
The unique arrangement of electron-donating groups (hydroxyl and methylamino) on the aromatic ring of 3-Methyl-4-(methylamino)phenol makes it an excellent candidate for the synthesis of dyes. In the context of oxidative dyes, it typically functions as a "developer" or "primary intermediate." Its chemical structure allows it to undergo oxidative reactions to form colored molecules, particularly when combined with other aromatic compounds known as "couplers."
Chromophore Development and Color Properties
The development of a chromophore—the part of a molecule responsible for its color—using this compound follows the principles of oxidative coupling. The process is initiated by an oxidizing agent, which transforms the aminophenol into a highly reactive intermediate. This intermediate then reacts with a coupler molecule to form a larger, conjugated system that absorbs light in the visible spectrum, thereby appearing colored.
In oxidative hair dye systems, developer substances like 4-amino-3-methylphenol (B1666317), an isomer of the subject compound, are known to yield fashionable copper-colored and reddish tints when combined with appropriate couplers. google.com The final color is not inherent to the this compound molecule itself but is the result of the specific combination of the developer and coupler used. This allows for the creation of a wide palette of shades. For instance, different couplers react with the oxidized developer to produce a range of colors from reds and violets to more neutral black tones.
The table below illustrates representative colors that can be achieved by combining p-aminophenol developers with various couplers, a principle that applies to substituted derivatives like this compound.
| Developer Type | Coupler Substance | Resulting Color Shade |
|---|---|---|
| p-Aminophenol Derivative | m-Aminophenol | Brown / Reddish-Brown |
| p-Aminophenol Derivative | 2-Methylresorcinol | Copper / Auburn |
| p-Aminophenol Derivative | 1-Naphthol | Purple / Blue-Violet |
| p-Aminophenol Derivative | 2,4-Diaminophenoxyethanol | Blue |
Stability and Fastness Studies of Derived Dyes
For a dye to be commercially viable, especially in applications like hair coloring, it must exhibit high stability and fastness. This means the color should be resistant to fading or changing when exposed to various environmental factors. google.com Key parameters in these studies include light fastness, wash fastness, and rub fastness. google.com Oxidative dyes are specifically designed to be permanent, forming large molecules within the hair shaft that are resistant to being washed out.
The following table outlines the key fastness properties and the typical industry standards for permanent hair dyes.
| Fastness Property | Description | Typical Performance Standard |
|---|---|---|
| Light Fastness | Resistance to fading upon exposure to light (natural or artificial). | Good to Excellent (e.g., 4-5 on a 1-5 Blue Wool Scale) researchgate.net |
| Wash Fastness | Resistance to color loss or staining during washing with shampoo. | Excellent, as the dye is trapped within the hair cortex. |
| Rubbing Fastness | Resistance to color transfer when the hair is rubbed against fabric. | Good to Excellent, minimal color transfer is expected. |
| Perspiration Fastness | Resistance to color change or transfer due to contact with perspiration. | High resistance is required for consumer satisfaction. |
Chemical Reactions in Oxidative Hair Dye Formulations
The formation of color in oxidative hair dyes is a multi-step chemical process that occurs under alkaline conditions, typically facilitated by ammonia (B1221849) or monoethanolamine, and in the presence of an oxidizing agent like hydrogen peroxide. google.comresearchgate.net
The reaction mechanism proceeds as follows:
Oxidation of the Developer : The primary intermediate, this compound, is oxidized by hydrogen peroxide. This initial step forms a reactive electrophilic species known as a quinone-imine. nih.gov
Electrophilic Attack (Coupling) : The highly reactive quinone-imine rapidly attacks an electron-rich coupler molecule (e.g., m-aminophenol, resorcinol). researchgate.net This coupling reaction forms a colorless or lightly colored leuco dye intermediate. nih.gov
Final Oxidation : The leuco dye is subsequently oxidized by hydrogen peroxide to form the final, stable, and intensely colored dye molecule. nih.gov This final molecule is significantly larger than its precursors, causing it to become physically trapped within the hair's cortex, which imparts the permanent color.
This sequence of reactions, known as oxidative coupling, is highly efficient, and in formulations containing multiple couplers, the chemistry is dominated by the fastest coupling reactions. europa.eu The process is designed to ensure that the dye formation occurs within the hair fiber during the typical application time of about 30 minutes. cir-safety.org
Intermediate in Pharmaceutical and Agrochemical Synthesis
The functional groups of this compound also make it a valuable intermediate for the synthesis of more complex molecules with potential biological activity. Its nucleophilic amino group and phenolic hydroxyl group can be selectively targeted in multi-step synthetic pathways.
Synthesis of Biologically Active Arylidene Amino Azolones
While direct literature detailing the use of this compound for the synthesis of arylidene amino azolones is not prevalent, a plausible synthetic route can be proposed based on established organic chemistry principles. Arylidene azolones are a class of heterocyclic compounds known for their diverse pharmacological activities and are often synthesized via the condensation of an aromatic aldehyde with an azolone. beilstein-journals.orgresearchgate.net
A hypothetical pathway to synthesize an arylidene amino azolone incorporating the this compound scaffold would involve:
Formylation : The first step would be the introduction of an aldehyde group onto the aromatic ring of this compound to create an intermediate such as 4-(methylamino)-3-methylbenzaldehyde. This could be achieved through a formylation reaction like the Vilsmeier-Haack or Duff reaction.
Knoevenagel Condensation : The resulting aldehyde would then be condensed with an active methylene (B1212753) compound, such as a 2,4-thiazolidinedione (B21345) or a hydantoin (B18101) (types of azolones), under basic conditions. This reaction would form the characteristic arylidene C=C double bond, yielding the final arylidene amino azolone product. researchgate.net
This synthetic approach allows for the incorporation of the substituted aminophenol moiety into a heterocyclic system known to possess biological relevance.
Preparation of N-(4-hydroxyphenyl)retinamide Analogs
N-(4-hydroxyphenyl)retinamide (4-HPR), also known as Fenretinide, is a synthetic retinoid that has been extensively studied for its chemopreventive properties. nih.gov It is an amide synthesized from retinoic acid and p-aminophenol. nih.gov Analogs of Fenretinide are of significant interest in medicinal chemistry to improve efficacy and modify pharmacokinetic properties. nih.gov
This compound is an ideal starting material for creating a methylated analog of Fenretinide. The synthesis would involve forming an amide bond between the carboxylic acid of all-trans-retinoic acid and the amino group of this compound. This is typically achieved by:
Activating the carboxyl group of retinoic acid, for example, by converting it to an acyl chloride using thionyl chloride or oxalyl chloride.
Reacting the activated retinoyl species with this compound in the presence of a base to neutralize the HCl generated during the reaction.
The resulting molecule, N-(3-methyl-4-(methylamino)phenyl)retinamide, would be a novel analog of Fenretinide.
The structural comparison between Fenretinide and its hypothetical analog is presented below.
| Feature | N-(4-hydroxyphenyl)retinamide (Fenretinide) | Proposed Analog: N-(3-methyl-4-(methylamino)phenyl)retinamide |
|---|---|---|
| Amine Precursor | p-Aminophenol | This compound |
| Substituents on Phenol (B47542) Ring | -OH at C4 | -OH at C4, -CH3 at C3 |
| Amine Group | Primary Amine (-NH2) | Secondary Amine (-NHCH3) |
| Potential Impact of Modification | Baseline compound. | Methyl groups may alter solubility, metabolic stability, and receptor binding affinity. |
Development of Antimicrobial Agents
The structural scaffold of this compound, featuring both a phenolic hydroxyl group and a secondary amine, presents a versatile platform for the synthesis of novel antimicrobial agents. The inherent reactivity of these functional groups allows for the introduction of various pharmacophores, leading to the development of derivatives with potential activity against a range of microbial pathogens.
Research in this area has often focused on the synthesis of Schiff bases and other heterocyclic derivatives. The condensation of the amino group of aminophenols with various aldehydes and ketones can yield Schiff bases, which have been widely studied for their antimicrobial properties. While specific studies on derivatives of this compound are not extensively documented in publicly available research, the broader class of aminophenol-derived Schiff bases has shown promising results. For instance, Schiff bases synthesized from p-aminophenol and various substituted benzaldehydes have demonstrated activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC) reported in the range of 62.5 µg/mL to 500 µg/mL for different derivatives and bacterial strains. mediresonline.orgresearchgate.net
Another avenue of investigation involves the synthesis of sulfonyl derivatives. Studies on p-methylaminophenol have shown that the introduction of sulfonyl groups can lead to compounds with notable antibacterial activity. nih.gov These sulfonyl derivatives were found to be more effective against Gram-positive bacteria, such as Staphylococcus aureus, than Gram-negative bacteria like Escherichia coli. nih.gov The antimicrobial activity of these derivatives is often attributed to their ability to interfere with essential cellular processes in bacteria.
While direct research on this compound is limited, the established antimicrobial potential of related aminophenol derivatives underscores the promise of this compound as a building block for the development of new antimicrobial agents. Future research could focus on synthesizing and evaluating Schiff base, sulfonyl, and other derivatives of this compound to explore their specific antimicrobial profiles.
Antioxidant Properties and Applications
Phenolic compounds are well-recognized for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The antioxidant capacity of this compound and its derivatives is an area of significant interest, given the role of oxidative stress in various diseases and material degradation processes.
The evaluation of antioxidant activity is commonly performed using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. The DPPH assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical, resulting in a color change that can be quantified spectrophotometrically. nih.govnih.gov The FRAP assay, on the other hand, assesses the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). nih.govnih.gov
The antioxidant properties of this compound and its derivatives could find applications in various fields, including the stabilization of polymers and other materials susceptible to oxidative degradation, as well as in the development of therapeutic agents aimed at mitigating oxidative stress-related pathologies. Further research is warranted to systematically evaluate the antioxidant profile of this compound and its derivatives using standardized assays to establish their efficacy and potential applications.
Use in Drug Formulation and as Precursors for Medicinal Agents
The unique chemical structure of this compound makes it a valuable intermediate or precursor in the synthesis of more complex molecules with potential therapeutic applications. The presence of reactive sites—the aromatic ring, the hydroxyl group, and the amino group—allows for a variety of chemical modifications to create a diverse library of compounds for drug discovery.
Aminophenol derivatives are known to be key building blocks in the pharmaceutical industry. nih.gov For example, substituted aminophenols are integral to the synthesis of a range of bioactive compounds, including certain analgesics and other medicinal agents. The strategic modification of the aminophenol scaffold can lead to the development of molecules with specific pharmacological activities.
While direct examples of marketed drugs derived from this compound are not prominent in the literature, its potential as a precursor is evident from studies on related structures. For instance, various m-aryloxy phenols, which share a similar structural motif, have been synthesized and investigated for their potential as herbicides and components in organic light-emitting devices (OLEDs). chemscene.com Furthermore, the synthesis of bioactive molecules often involves the use of versatile building blocks like aminophenols to construct the desired molecular architecture. slideshare.net
The utility of this compound in medicinal chemistry lies in its ability to serve as a starting material for the synthesis of novel compounds with potential applications in various therapeutic areas. Future research in this domain could involve the use of this compound in combinatorial chemistry and high-throughput screening to identify new lead compounds for drug development.
Materials Science Applications
In the realm of materials science, phenolic compounds have long been valued for their role in the production of robust and versatile polymers. This compound, with its reactive functional groups, holds potential for incorporation into various material systems to impart specific properties.
One of the most well-known applications of phenols is in the synthesis of phenol-formaldehyde resins. These thermosetting polymers are known for their high thermal stability, chemical resistance, and mechanical strength. nih.gov The inclusion of a substituted phenol like this compound into the polymer backbone could modify the properties of the resulting resin, potentially enhancing its thermal stability, flame retardancy, or adhesive properties. The amino group could also serve as an additional site for cross-linking, leading to a more densely cross-linked and robust material.
Furthermore, the phenolic hydroxyl and amino groups can be utilized in the synthesis of other types of polymers, such as polyamides and epoxy resins. In polyamide synthesis, the amino group can react with dicarboxylic acids or their derivatives to form amide linkages, creating aromatic polyamides (aramids) with high thermal and mechanical performance. ncl.res.inresearchgate.net The incorporation of the methyl and hydroxyl groups from this compound could influence the solubility, processability, and final properties of these high-performance polymers.
In the context of epoxy resins, the amino group can act as a curing agent, reacting with the epoxy groups to form a cross-linked network. The phenolic hydroxyl group could also participate in the curing process, potentially accelerating the reaction and influencing the final properties of the cured epoxy. While specific applications of this compound in materials science are not extensively detailed in current literature, its chemical structure suggests a range of possibilities for creating novel materials with tailored properties.
Copolymerization and Polymer Chemistry
The bifunctional nature of this compound, possessing both a phenolic hydroxyl and a secondary amino group, makes it a compelling monomer for copolymerization and polymer chemistry. These functional groups offer multiple reaction pathways for incorporation into various polymer backbones, leading to the synthesis of functional polymers with unique characteristics.
The classic example of polymerization involving phenols is the formation of phenol-formaldehyde resins. In this reaction, formaldehyde (B43269) reacts with phenol and its derivatives at the ortho and para positions of the aromatic ring, as well as with the phenolic hydroxyl group under certain conditions, to form a cross-linked network. nih.govnih.gov The presence of the methyl and methylamino substituents on the aromatic ring of this compound would influence the reactivity and the final structure of the resulting resin. The methylamino group could also participate in reactions with formaldehyde, potentially leading to more complex and highly cross-linked structures.
Beyond phenol-formaldehyde chemistry, this compound can be utilized in the synthesis of other important classes of polymers. For instance, its amino group can undergo polycondensation with diacyl chlorides to form aromatic polyamides. ncl.res.inresearchgate.net The resulting polymers would contain both amide and phenolic hydroxyl groups, which could impart desirable properties such as improved solubility, adhesion, and the potential for further chemical modification.
The synthesis of block copolymers containing segments derived from this compound is another area of potential exploration. Block copolymers are known for their ability to self-assemble into ordered nanostructures, and incorporating a functional monomer like this compound could lead to the development of novel materials for applications in nanotechnology, drug delivery, and separation membranes. slideshare.net While the specific copolymerization behavior of this compound is a subject for further research, its versatile chemical nature positions it as a promising candidate for the creation of a wide array of functional polymers.
Theoretical and Computational Chemistry of 3 Methyl 4 Methylamino Phenol
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the intricacies of molecular systems. These first-principles methods solve the electronic Schrödinger equation to determine a molecule's electronic structure and associated properties without prior experimental data. For 3-Methyl-4-(methylamino)phenol, such calculations are essential for understanding its fundamental chemical nature.
The electronic structure of a molecule governs its chemical and physical properties. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to optimize the molecular geometry and compute its electronic properties. nih.gov Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly crucial.
The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity, chemical stability, and the energy required for electronic excitation. A smaller gap generally implies higher reactivity. For substituted phenols, the HOMO is typically localized over the electron-rich aromatic ring and the amino group, while the LUMO is distributed across the aromatic system. This distribution determines the molecule's behavior in chemical reactions and its spectroscopic properties.
Table 1: Illustrative Frontier Molecular Orbital Energies for a Substituted Phenol (B47542) Derivative
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -5.98 | Energy of the Highest Occupied Molecular Orbital; related to the ionization potential and electron-donating ability. |
| ELUMO | -1.98 | Energy of the Lowest Unoccupied Molecular Orbital; related to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.00 | Energy difference (ELUMO - EHOMO); indicates chemical reactivity and kinetic stability. |
Note: Data is illustrative and based on a similar compound, (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol, calculated at the B3LYP/6–311G(d,p) level, to demonstrate typical values obtained from DFT calculations. nih.gov
Computational methods are invaluable for predicting how and where a molecule will react. By analyzing the electronic landscape of this compound, specific sites of reactivity can be identified.
Molecular Electrostatic Potential (MESP): MESP maps visualize the charge distribution on the molecule's surface, revealing electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atom of the hydroxyl group and the nitrogen of the methylamino group are expected to be regions of negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would show a positive potential. ymerdigital.com
Fukui Functions: These are DFT-based reactivity descriptors that indicate the change in electron density at a specific point when the total number of electrons in the system changes. They are used to predict sites for nucleophilic attack (where an electron is added) and electrophilic attack (where an electron is removed), providing a more quantitative measure of site selectivity. mdpi.com
Quantum chemical calculations can accurately estimate various thermodynamic and kinetic parameters, which are vital for understanding the stability and reaction pathways of this compound.
Thermodynamic Parameters: Properties such as the heat of formation, Gibbs free energy, and entropy can be calculated. These values help determine the stability of different isomers or conformers and the spontaneity of potential reactions. For instance, calculations on related aminophenols have been used to determine the relative stability of different conformers. nih.gov
Kinetic Parameters: The energy barriers (activation energies) for chemical reactions, such as oxidation or substitution, can be computed by locating the transition state structures on the potential energy surface. This information is crucial for predicting reaction rates and understanding reaction mechanisms. For example, studies on related compounds have estimated the barrier heights for tautomerization processes, providing insight into the kinetics of intramolecular proton transfer. nih.gov
Table 2: Example of Calculated Thermodynamic Properties
| Thermodynamic Property | Calculated Value | Unit |
|---|---|---|
| Enthalpy of Formation (ΔHf°) | Example: -150.5 | kJ/mol |
| Gibbs Free Energy of Formation (ΔGf°) | Example: -45.2 | kJ/mol |
| Entropy (S°) | Example: 380.1 | J/(mol·K) |
Note: These values are illustrative to show the type of data generated from quantum chemical calculations for organic molecules and are not specific to this compound.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of atoms and molecules over time, providing a dynamic picture of molecular behavior.
Molecules are not static entities; they are flexible and can adopt various spatial arrangements, or conformations, through the rotation of single bonds. chemistrysteps.com For this compound, rotations can occur around the C-O bond of the hydroxyl group, the C-N bond of the methylamino group, and the N-C bond of the methyl group.
The behavior of a molecule can be significantly altered by its solvent environment. MD simulations are particularly well-suited for studying these solvation effects by explicitly modeling the interactions between the solute (this compound) and a large number of solvent molecules.
These simulations can reveal:
Solvation Shell Structure: How solvent molecules (e.g., water) arrange themselves around the solute, particularly around polar groups like -OH and -NHCH3 through hydrogen bonding.
Dynamic Properties: How the solute and solvent molecules move and interact over time, including the calculation of diffusion coefficients.
Thermodynamics of Solvation: The free energy of solvation can be calculated, which is the energy change associated with transferring the molecule from a vacuum to the solvent.
Alternatively, implicit solvation models like the Polarizable Continuum Model (PCM) can be combined with quantum chemical calculations to estimate how the solvent affects properties like electronic structure and conformational stability without the computational expense of explicit solvent molecules. nih.gov Such studies can predict changes in dipole moment and reactivity in different solvents.
Structure-Activity Relationship (SAR) Modeling
Structure-Activity Relationship (SAR) modeling is a computational technique used to discern the relationship between the chemical structure of a compound and its biological activity. For this compound, SAR studies would focus on how the specific arrangement of its functional groups—the hydroxyl, methylamino, and methyl groups on the phenol ring—influences its interactions with biological targets.
While specific SAR models for this compound are not extensively documented in publicly available literature, general principles for aminophenol derivatives can be applied. The biological activity of such compounds is often dictated by the electronic and steric properties of the substituents on the aromatic ring.
Key structural features of this compound and their likely influence on activity include:
Hydroxyl Group (-OH): This group is a hydrogen bond donor and acceptor, which is crucial for binding to biological receptors. Its acidity and position on the ring are critical determinants of activity.
Methyl Group (-CH₃): The methyl group at the 3-position influences the molecule's lipophilicity and can create steric hindrance, which may affect binding orientation and affinity to a target site.
A hypothetical SAR study on a series of analogs of this compound might explore how modifications to these groups alter a specific biological activity. The findings could be summarized in a data table, illustrating the impact of structural changes.
| Compound | R1 (at C3) | R2 (at N4) | Hypothetical Activity (IC₅₀, µM) | Notes |
|---|---|---|---|---|
| Analog 1 | -H | -H | 15.2 | Parent p-aminophenol structure. |
| Analog 2 | -CH₃ | -H | 12.8 | Introduction of a methyl group may increase lipophilicity. |
| This compound | -CH₃ | -CH₃ | 9.5 | N-methylation could enhance binding or alter metabolism. |
| Analog 3 | -CH₃ | -C₂H₅ | 14.1 | Larger N-alkyl group may introduce steric clash. |
| Analog 4 | -Cl | -CH₃ | 7.3 | Electron-withdrawing group may alter electronic properties. |
Intermolecular Interaction Studies
Intermolecular interaction studies, often performed using molecular modeling techniques, investigate the non-covalent forces between molecules. For this compound, these interactions are fundamental to its physical properties, such as melting point and solubility, as well as its binding to biological macromolecules.
The primary intermolecular forces at play for this compound are:
Hydrogen Bonding: The hydroxyl (-OH) and methylamino (-NHCH₃) groups are capable of forming strong hydrogen bonds. The oxygen and nitrogen atoms can act as hydrogen bond acceptors, while the hydrogen atoms attached to them can act as donors. These interactions are highly directional and play a significant role in the crystal packing of the solid-state and in receptor binding. Studies on similar molecules, such as p-aminophenol, have shown extensive hydrogen bonding networks in their crystal structures. researchgate.net
π-π Stacking: The aromatic phenol ring can participate in π-π stacking interactions with other aromatic systems, such as those found in the active sites of enzymes or receptors. The electron density of the ring in this compound is modulated by its substituents, which in turn influences the strength of these interactions.
Computational methods like Density Functional Theory (DFT) and molecular docking simulations can be employed to model and quantify these intermolecular interactions. For instance, a molecular docking study could predict the binding mode of this compound within a protein's active site, highlighting the key intermolecular contacts. The results of such a hypothetical study can be presented in a table.
| Interaction Type | Functional Group of this compound | Potential Interacting Partner (in a Receptor) | Estimated Interaction Energy (kcal/mol) |
|---|---|---|---|
| Hydrogen Bond (Donor) | Hydroxyl (-OH) | Aspartate, Glutamate (carboxylate) | -3 to -6 |
| Hydrogen Bond (Acceptor) | Hydroxyl (-OH) | Serine, Threonine (hydroxyl) | -2 to -5 |
| Hydrogen Bond (Donor) | Methylamino (-NHCH₃) | Carbonyl oxygen (peptide backbone) | -2 to -4 |
| π-π Stacking | Phenol Ring | Phenylalanine, Tyrosine, Tryptophan (aromatic rings) | -1 to -3 |
| Van der Waals | Methyl Group (-CH₃) | Leucine, Isoleucine (aliphatic side chains) | -0.5 to -1.5 |
These theoretical and computational studies provide a powerful lens through which to understand the molecular behavior of this compound, offering predictions and explanations for its chemical and biological properties.
Advanced Analytical Methods for 3 Methyl 4 Methylamino Phenol Detection and Quantification
Spectrophotometric Methods Development
Spectrophotometry offers a cost-effective and accessible approach for the quantification of phenolic compounds. These methods are typically based on the formation of a colored product resulting from a chemical reaction, where the intensity of the color, measured as absorbance, is proportional to the concentration of the analyte.
Kinetic spectrophotometric methods are based on measuring the rate of a chemical reaction involving the analyte. The reaction rate is directly proportional to the concentration of the substance being analyzed. For phenolic compounds like 3-Methyl-4-(methylamino)phenol, these methods often involve an oxidative coupling reaction.
A common approach involves the oxidation of a chromogenic reagent, such as 3-methyl-2-benzothiazolinone hydrazone (MBTH), by an oxidizing agent like cerium(IV). nih.gov In the presence of a phenolic compound, the oxidized MBTH forms an electrophilic intermediate that rapidly couples with the phenol (B47542) to produce a highly colored product. nih.gov The rate of formation of this colored product can be monitored over time by measuring the increase in absorbance at a specific wavelength. derpharmachemica.com This "fixed-time" method provides a sensitive and reliable means for quantification. nih.gov
Table 1: Principles of Kinetic Spectrophotometric Determination for Phenolic Compounds
| Parameter | Description |
|---|---|
| Principle | The rate of a color-forming reaction is measured, which is proportional to the analyte concentration. |
| Common Reagents | Chromogenic Agent: 3-Methyl-2-benzothiazolinone hydrazone (MBTH). Oxidizing Agent: Cerium(IV), Periodate. nih.govderpharmachemica.com |
| Reaction | Oxidative coupling of the reagent with the phenolic compound. nih.gov |
| Measurement | Change in absorbance over a fixed time interval at the wavelength of maximum absorption (λmax) of the colored product. nih.govderpharmachemica.com |
Colorimetric methods rely on reactions that produce a stable, colored complex. Several reagents are widely used for the determination of phenols.
One of the most established reagents is 4-aminoantipyrine (B1666024). In an alkaline medium and in the presence of an oxidizing agent like potassium ferricyanide, 4-aminoantipyrine reacts with phenolic compounds to form a stable red antipyrine (B355649) dye. epa.gov The absorbance of this dye is then measured to determine the concentration of the phenols. epa.gov It is important to note that the color response can vary between different phenolic compounds, and results are often reported as phenol equivalents. epa.gov
Another effective reagent is 2,6-dichloroquinone chlorimide, commonly known as Gibbs reagent. It reacts with phenols, particularly those with an unsubstituted para-position, to form colored indophenol (B113434) dyes. researchgate.net 3-Methyl-2-benzothiazolinone hydrazone (MBTH) can also be used in a non-kinetic, endpoint colorimetric assay. researchgate.netnih.gov
Table 2: Common Colorimetric Reagents for Phenol Determination
| Reagent | Principle of Reaction | Oxidizing Agent | Resulting Product/Color |
|---|---|---|---|
| 4-Aminoantipyrine | Oxidative coupling with phenol. epa.gov | Potassium ferricyanide | Red antipyrine dye. epa.gov |
| Gibbs Reagent | Coupling reaction with the imide portion of the reagent. researchgate.net | Air/Alkaline medium | Indophenol dye |
| MBTH | Oxidative coupling reaction. researchgate.net | Cerium(IV), Ferric chloride | Colored complex |
Chromatographic Techniques
Chromatography provides powerful separation capabilities, allowing for the quantification of this compound even in complex matrices and the simultaneous analysis of related impurities.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of phenolic compounds. mdpi.com A reversed-phase HPLC (RP-HPLC) method is typically employed for the separation and quantification of this compound.
The development of an HPLC method involves optimizing several parameters to achieve good resolution, sensitivity, and speed. core.ac.uk A common setup includes a C18 stationary phase column, which separates compounds based on their hydrophobicity. The mobile phase usually consists of a mixture of an acidified aqueous solvent (e.g., water with formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). phmethods.netutm.my A gradient elution, where the proportion of the organic solvent is increased over time, is often used to effectively separate a wide range of phenolic compounds within a single run. utm.my Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector set at a wavelength where the analyte exhibits strong absorbance. utm.myepa.gov
Table 3: Typical Parameters for HPLC Analysis of Phenolic Compounds
| Parameter | Typical Specification | Purpose |
|---|---|---|
| Column | Reversed-phase C18 (e.g., 250mm x 4.6mm, 5µm). utm.my | Separates analytes based on polarity. |
| Mobile Phase | Gradient of acidified water and acetonitrile/methanol. utm.my | Elutes compounds from the column. |
| Flow Rate | 0.8 - 1.0 mL/min. phmethods.netutm.my | Controls retention time and separation efficiency. |
| Detector | Diode Array Detector (DAD) or UV-Vis. utm.myepa.gov | Quantifies the analyte based on UV absorbance. |
| Injection Volume | 10 - 20 µL. utm.my | Introduces the sample into the system. |
| Column Temperature | 25 - 35 °C. utm.my | Ensures reproducible retention times. |
Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally sensitive and specific technique for analyzing volatile and semi-volatile compounds. It is highly suitable for assessing the purity of this compound and for detecting it at trace levels.
Phenols can be analyzed directly by GC using a Flame Ionization Detector (FID). epa.gov However, for improved chromatographic performance and to prevent thermal degradation, a derivatization step is often performed. epa.govsettek.com This process converts the polar phenol group into a less polar, more volatile ether or ester. Common derivatizing agents include silylating agents (e.g., MSTFA) or alkylating agents like pentafluorobenzyl bromide (PFBBr). epa.govnih.gov
The coupling of GC with a Mass Spectrometry (MS) detector provides definitive identification of the analyte and any impurities based on their unique mass fragmentation patterns. nih.gov This makes GC-MS an invaluable tool for trace analysis in complex environmental samples and for detailed purity profiling of the manufactured compound. thermofisher.com
Table 4: GC-MS Approaches for Phenol Analysis
| Approach | Description | Advantages | Considerations |
|---|---|---|---|
| Direct (Underivatized) | The sample is injected directly onto the GC column. epa.gov | Simple, no extra reaction step. | Potential for peak tailing and lower sensitivity for polar phenols. epa.gov |
| Derivatization | Phenols are chemically modified to increase volatility before injection. epa.gov | Improved peak shape, higher sensitivity, better thermal stability. nih.gov | Requires an additional sample preparation step; derivatizing agents can be hazardous. settek.com |
Electrochemical Methods
Electrochemical methods offer high sensitivity, rapid analysis times, and the potential for developing portable sensors for on-site detection. These techniques measure the electrochemical response (e.g., current) of this compound when it is oxidized at the surface of a specially designed electrode.
Recent research has focused on developing chemically modified electrodes that enhance the electrochemical signal and lower the detection limit. For instance, an electrode modified with zinc oxide nanoplatelets embedded in boron-doped carbon nitride nanosheets (ZnO/2D-BCN) has demonstrated excellent performance for the detection of Metol. acs.org Using differential pulse voltammetry (DPV), this sensor achieved a very low limit of detection. acs.org
Another study utilized an electrode modified with lithium cobalt oxide (LiCoO2) nanospheres. researchgate.net This modified electrode significantly enhanced the electrochemical response to Metol, attributed to the large surface area and fast electron transfer rate of the nanomaterial. researchgate.net These advanced methods provide a robust and highly sensitive platform for determining this compound in various samples. acs.org
Table 5: Performance of Modified Electrodes for this compound (Metol) Detection
| Electrode Modification | Analytical Technique | Linear Range | Limit of Detection (LOD) |
|---|---|---|---|
| ZnO/2D-BCN/GCE acs.org | Differential Pulse Voltammetry (DPV) | 0.039–1617 µM | 8.6 nM |
Hyphenated Techniques (e.g., LC-MS, GC-IR)
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, offer unparalleled advantages in analytical chemistry. shimadzu.com For the analysis of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most relevant and powerful hyphenated methods. Gas Chromatography-Infrared Spectroscopy (GC-IR), while less common, can also provide valuable structural information.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly versatile and sensitive technique for the analysis of a wide range of organic compounds, including phenols and their derivatives. shimadzu.com It combines the separation power of high-performance liquid chromatography (HPLC) with the mass-resolving capability of a mass spectrometer. This technique is particularly well-suited for polar, non-volatile, and thermally labile compounds, which might be challenging to analyze by GC.
For the analysis of this compound, a reversed-phase HPLC method would likely be employed. Separation is typically achieved on a C18 or a pentafluorophenyl (PFP) column. shimadzu.com The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile or methanol, with a small amount of an acid, such as formic acid, to improve peak shape and ionization efficiency. nih.gov
Detection by mass spectrometry, especially tandem mass spectrometry (MS/MS) using a triple quadrupole instrument, provides excellent selectivity and sensitivity. shimadzu.comjasco-global.com Ionization of the target analyte can be achieved using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). fao.org For some phenolic compounds, APCI may offer enhanced sensitivity. shimadzu.com Quantification is typically performed in the Multiple Reaction Monitoring (MRM) mode, which monitors specific precursor-to-product ion transitions, significantly reducing matrix interference and enhancing specificity. shimadzu.com While specific MRM transitions for this compound need to be empirically determined, a hypothetical example is presented in the table below.
Illustrative LC-MS/MS Parameters for a Substituted Aminophenol
| Parameter | Illustrative Value |
|---|---|
| Chromatographic Column | C18, 2.1 x 100 mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | ESI Positive |
| Precursor Ion (m/z) | [M+H]⁺ |
| Product Ion (m/z) | To be determined experimentally |
| Limit of Detection (LOD) | 0.02 - 1.0 µg/L |
| Limit of Quantification (LOQ) | 0.1 - 5.0 µg/L |
Note: The values in this table are illustrative and based on methods for similar phenolic compounds. shimadzu.comjasco-global.comnih.gov Actual parameters for this compound would require experimental optimization.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of volatile and semi-volatile organic compounds. nih.gov Due to the polar nature of the hydroxyl and amino groups, this compound is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. jfda-online.comsigmaaldrich.com
Common derivatization procedures for phenols and amines include silylation or acylation. Silylation reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), react with the active hydrogens on the phenolic and amino groups to form less polar and more volatile silyl (B83357) ethers and amines. researchgate.netyoutube.com
The derivatized sample is then injected into the gas chromatograph, where it is separated on a capillary column, typically with a non-polar or medium-polarity stationary phase. The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected. The resulting mass spectrum provides a characteristic fragmentation pattern that can be used for compound identification by comparison with spectral libraries. jmchemsci.comnih.gov GC-MS can offer excellent chromatographic resolution, which is particularly useful for separating isomers. researchgate.net
Illustrative GC-MS Parameters for a Derivatized Substituted Aminophenol
| Parameter | Illustrative Value |
|---|---|
| Derivatization Reagent | BSTFA with 1% TMCS |
| Chromatographic Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Oven Temperature Program | 70°C (2 min), ramp to 280°C at 10°C/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
Note: This table presents typical parameters for the GC-MS analysis of a derivatized phenolic compound. nih.govresearchgate.net Specific conditions for this compound would need to be optimized.
Gas Chromatography-Infrared Spectroscopy (GC-IR)
GC-IR is a less common hyphenated technique that couples a gas chromatograph with a Fourier-transform infrared (FTIR) spectrometer. As compounds elute from the GC column, they pass through a heated light pipe where their infrared spectrum is recorded. This technique provides information about the functional groups present in the molecule, which can be complementary to the mass spectral data obtained from GC-MS. For this compound, GC-IR could be used to confirm the presence of O-H, N-H, and aromatic C-H stretching vibrations, aiding in its structural confirmation.
Environmental and Toxicological Research Aspects Academic Focus
Environmental Fate and Degradation Studies
The environmental persistence and transformation of substituted phenols are of significant academic interest due to their widespread industrial use and potential ecological impact. While direct studies on 3-Methyl-4-(methylamino)phenol are limited, research on related compounds offers insight into its likely environmental behavior.
The biodegradation of phenolic compounds by microorganisms is a critical process for their removal from the environment. Bacteria, in particular, have evolved sophisticated enzymatic pathways to utilize these aromatic compounds as carbon and energy sources.
Research on substituted phenols indicates that the nature and position of substituent groups on the phenol (B47542) ring significantly influence the rate and pathway of degradation. For instance, studies on the biodegradation of 4-methylphenol have identified pathways involving initial hydroxylation to form protocatechuate, which is then susceptible to ring cleavage. researchgate.net The aerobic degradation of phenols typically proceeds via conversion to catechol, followed by ring fission through either the ortho- or meta-cleavage pathways, catalyzed by catechol 1,2-dioxygenase or catechol 2,3-dioxygenase, respectively. nih.govsemanticscholar.orgresearchgate.netfrontiersin.org These pathways ultimately convert the aromatic ring into intermediates of central metabolism, such as those in the Krebs cycle. researchgate.netfrontiersin.org Generally, increased substitution on the phenolic ring can lead to greater recalcitrance and toxicity. oup.com
Given its structure, this compound would likely be catabolized through a similar pathway involving initial enzymatic modification of the substituent groups and subsequent hydroxylation of the ring to form a catechol-like intermediate, priming it for ring cleavage. The specific enzymes and intermediate products would depend on the microbial species present and the prevailing environmental conditions.
Table 1: Key Enzymes in Aerobic Phenol Biodegradation Pathways
| Enzyme | Pathway | Substrate | Product of Ring Cleavage |
|---|---|---|---|
| Phenol Hydroxylase | Initial Activation | Phenol | Catechol |
| Catechol 1,2-dioxygenase | ortho-cleavage | Catechol | cis,cis-Muconic acid |
| Catechol 2,3-dioxygenase | meta-cleavage | Catechol | 2-Hydroxymuconic semialdehyde |
This table outlines the general enzymatic pathways for phenol degradation, which are presumed to be relevant for substituted phenols like this compound.
Photodegradation, particularly photocatalysis, is another important environmental process for the breakdown of phenolic compounds. This process typically involves the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), upon irradiation of a photocatalyst (e.g., titanium dioxide, copper(I) oxide) with light. researchgate.net
Studies on the photocatalytic degradation of aminophenols and chlorophenols demonstrate that these hydroxyl radicals attack the aromatic ring, leading to its fragmentation and eventual mineralization into carbon dioxide and water. researchgate.netderpharmachemica.comresearchgate.net The process often proceeds through a series of hydroxylated and ring-opened intermediates. For phenolic compounds, common intermediates include catechol, hydroquinone, and benzoquinone. The efficiency of degradation can be enhanced by the presence of external oxidants like hydrogen peroxide (H₂O₂), which promotes the formation of hydroxyl radicals. derpharmachemica.comresearchgate.net
It is plausible that the photodegradation of this compound would follow a similar mechanism. The aromatic ring would be susceptible to attack by photogenerated hydroxyl radicals, leading to the formation of hydroxylated intermediates and subsequent ring opening. The methyl and methylamino groups would also undergo oxidation during this process.
Metabolic Pathways Research
In biological systems, phenolic compounds are typically metabolized through Phase I and Phase II biotransformation reactions to facilitate their excretion. While specific metabolic data for this compound is not available, the metabolism of other aminophenols provides a relevant model.
A minor but important metabolic pathway for the related compound paracetamol (acetaminophen) involves deacetylation to form p-aminophenol. wikipedia.org Generally, aminophenols can undergo oxidation, catalyzed by enzymes such as peroxidases or cytochrome P450s, to form reactive intermediates. tandfonline.comresearchgate.net The primary detoxification route for phenols is Phase II conjugation. This involves the enzymatic addition of endogenous polar molecules, such as sulfate (B86663) (catalyzed by sulfotransferases) or glucuronic acid (catalyzed by UDP-glucuronosyltransferases), to the hydroxyl group. These conjugation reactions increase the water solubility of the compound, preventing its accumulation and facilitating its elimination via urine or bile.
Therefore, it is anticipated that the primary metabolic fate of this compound in vertebrates would be conjugation of the phenolic hydroxyl group with sulfate or glucuronic acid, leading to the formation of highly soluble, excretable metabolites.
Toxicological Mechanisms at a Molecular Level
The molecular toxicology of aminophenols is often linked to their metabolic activation into reactive electrophilic species. While detoxification via conjugation is the major pathway, a fraction of the parent compound can undergo oxidation to form highly reactive quinone imines. acs.orgnih.gov
This bioactivation is a key mechanism of toxicity. Quinone imines are potent electrophiles that can react with cellular nucleophiles, most notably the thiol group of cysteine residues in proteins and in the antioxidant glutathione (B108866) (GSH). tandfonline.comacs.orgnih.govnih.gov The covalent binding of these reactive metabolites to critical cellular proteins can disrupt their function, leading to cellular injury and organ toxicity, particularly in the kidney and liver where metabolic activity is high. nih.govnih.gov
Furthermore, the reaction with glutathione can lead to the depletion of cellular GSH stores. researchgate.net This depletion impairs the cell's primary defense against oxidative stress, rendering it more vulnerable to damage from reactive oxygen species. In some cases, the glutathione conjugates themselves can be further processed to become even more potent toxicants. nih.govnih.gov The aminophenol/quinone imine couple can also engage in redox cycling, a process that continually generates ROS, further contributing to oxidative stress, which can damage lipids, proteins, and DNA. researchgate.netacs.orgnih.gov This production of ROS is considered a likely mechanism for the mutagenic action of some aminophenols. acs.org
Table 2: Summary of Compound Names
| Compound Name |
|---|
| This compound |
| 4-methylphenol |
| Protocatechuate |
| Catechol |
| cis,cis-Muconic acid |
| 2-Hydroxymuconic semialdehyde |
| Hydroquinone |
| Benzoquinone |
| Hydrogen peroxide |
| Paracetamol (Acetaminophen) |
| p-Aminophenol |
| Glutathione |
| Quinone imine |
| Cysteine |
Future Research Directions and Interdisciplinary Perspectives
Exploration of Novel Reactivity and Catalysis
The inherent chemical functionalities of 3-Methyl-4-(methylamino)phenol—a secondary amine, a hydroxyl group, and an aromatic ring—provide a fertile ground for investigating novel chemical transformations and catalytic applications. Future research could strategically focus on leveraging these groups to develop new synthetic methodologies and catalytic systems.
The electron-donating nature of the methyl and methylamino groups, ortho and para to the hydroxyl group respectively, activates the aromatic ring towards electrophilic substitution, suggesting that the compound could serve as a versatile precursor for a variety of substituted phenols. Furthermore, the phenolic hydroxyl and secondary amine groups present opportunities for derivatization, such as etherification, esterification, and N-alkylation, to generate a library of novel compounds with potentially interesting properties.
A significant area for future exploration is the catalytic potential of metal complexes derived from this compound. The compound could act as a bidentate ligand, coordinating with transition metals through the oxygen of the hydroxyl group and the nitrogen of the amino group. These metal complexes could be investigated for their efficacy in catalyzing a range of organic reactions, including cross-coupling reactions, hydrogenations, and oxidations. The steric and electronic properties of the ligand, influenced by the methyl groups, could impart unique selectivity and activity to the catalytic system.
Development of Advanced Functional Materials
The structural attributes of this compound make it an intriguing building block for the synthesis of advanced functional materials. Future investigations could focus on incorporating this molecule into polymeric structures and organic frameworks to create materials with tailored properties.
One promising avenue is the development of novel polymers. The phenol (B47542) and amine functionalities allow for its use as a monomer in polymerization reactions, such as the formation of phenoxy resins or polyamides. The resulting polymers could exhibit enhanced thermal stability, chemical resistance, and specific electronic properties due to the presence of the substituted aromatic ring. The potential for these polymers in applications ranging from high-performance coatings to electronic components warrants thorough investigation.
Furthermore, the ability of this compound to participate in hydrogen bonding and π-π stacking interactions suggests its utility in the design of supramolecular assemblies and organic frameworks. These materials could be explored for applications in gas storage, separation technologies, and sensing. The specific substitution pattern on the phenol ring could be exploited to fine-tune the porosity and surface chemistry of these materials, leading to enhanced selectivity and performance.
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of new molecules. For this compound, these computational tools can accelerate the exploration of its chemical space and predict the properties of its derivatives, guiding experimental efforts towards the most promising candidates.
Future research can employ ML models to predict a wide range of properties for virtual libraries of this compound derivatives. whiterose.ac.uknih.gov By training algorithms on existing chemical data, it is possible to forecast parameters such as reactivity, solubility, toxicity, and potential biological activity. whiterose.ac.uknih.gov This in silico screening can significantly reduce the time and resources required for the synthesis and testing of new compounds.
Moreover, generative AI models can be utilized to design novel derivatives of this compound with desired functionalities. nih.gov These models can learn the underlying rules of chemical bonding and molecular structure to propose new molecules that are likely to possess specific properties, such as high binding affinity to a biological target or specific optical and electronic characteristics for materials science applications. This integration of AI will be instrumental in unlocking the full potential of the this compound scaffold.
Sustainable Synthesis and Green Chemistry Innovations
As the chemical industry increasingly embraces the principles of green chemistry, developing sustainable synthetic routes to this compound and its derivatives is a critical future research direction. The focus will be on minimizing waste, reducing energy consumption, and utilizing renewable resources and environmentally benign reagents.
Current synthetic methods for analogous aminophenols often involve multi-step processes with harsh reaction conditions. Future research should aim to develop more atom-economical and energy-efficient pathways. This could involve the use of catalytic methods that avoid stoichiometric reagents and the exploration of alternative energy sources such as microwave or photochemical activation.
A particularly promising approach is the use of electrochemical synthesis. For the related compound p-methylaminophenol, a green strategy for the synthesis of its sulfonyl derivatives has been demonstrated using an electrochemical method. scientificupdate.com This technique allows for selective reactions under mild conditions and avoids the use of hazardous oxidizing or reducing agents. scientificupdate.com Applying similar electrochemical strategies to the synthesis and derivatization of this compound could lead to significant improvements in the sustainability of these processes.
To systematically evaluate the environmental performance of new synthetic routes, the application of green chemistry metrics will be essential. Metrics such as Atom Economy (AE), Process Mass Intensity (PMI), and E-Factor provide a quantitative assessment of the "greenness" of a chemical process, guiding the development of more sustainable and environmentally friendly manufacturing methods.
Interdisciplinary Approaches in Chemical Biology and Materials Science
The unique structure of this compound positions it at the interface of several scientific disciplines, offering exciting opportunities for interdisciplinary research in chemical biology and materials science.
In the realm of chemical biology, derivatives of this compound could be developed as molecular probes to study biological processes. For instance, the isomeric compound 4-(methylamino)phenol (B85996) has been used in the synthesis of a fluorescent sensor for the detection of reactive oxygen species. This suggests that with appropriate functionalization, this compound could also serve as a scaffold for the development of novel fluorescent probes with tailored photophysical properties for imaging and sensing applications in biological systems.
In materials science, the incorporation of this compound into new materials could lead to functionalities that are relevant to biological applications. For example, polymers or hydrogels containing this moiety could be designed for drug delivery or tissue engineering applications. The antioxidant properties associated with the aminophenol structure could be beneficial in creating biocompatible materials that mitigate oxidative stress in biological environments. The synergy between chemical biology and materials science will be crucial in translating the fundamental properties of this compound into innovative technologies.
Q & A
Q. What are the established synthetic routes for 3-Methyl-4-(methylamino)phenol, and how can reaction conditions be optimized for reproducibility?
Methodological Answer: The synthesis typically involves alkylation or reductive amination of 3-methyl-4-aminophenol. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in alkylation steps .
- Temperature control : Maintain 40–60°C to minimize side reactions like over-alkylation or oxidation .
- Catalyst use : Palladium or nickel catalysts improve yields in reductive amination (e.g., reducing nitro intermediates to amines) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product. Validate purity via GC or HPLC (>95%) .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?
Methodological Answer:
- NMR : Analyze NMR for methylamino (-NHCH) proton signals (δ 2.8–3.1 ppm) and aromatic protons (δ 6.5–7.2 ppm). Compare with reference spectra in NIST databases .
- Mass Spectrometry (MS) : Confirm molecular ion [M+H] at m/z 151.2 (CHNO). Use high-resolution MS (HRMS) for exact mass validation (±0.001 Da) .
- FTIR : Identify N-H stretching (3300–3500 cm) and phenolic O-H (broad ~3200 cm) .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
Methodological Answer:
- pH Stability : The compound degrades in strongly acidic (pH <2) or alkaline (pH >10) conditions due to hydrolysis of the methylamino group. Store in neutral buffers (pH 6–8) for long-term stability .
- Thermal Stability : Decomposes above 150°C, releasing methylamine and phenolic byproducts. Conduct thermogravimetric analysis (TGA) to determine safe handling temperatures .
Advanced Research Questions
Q. How can electrochemical properties (e.g., redox potentials) of this compound inform its reactivity in oxidative environments?
Methodological Answer:
- Cyclic Voltammetry (CV) : Measure redox potentials in aqueous or acetonitrile solutions. Compare with phenol derivatives (e.g., 4-(methylamino)phenol has a reported one-electron reduction potential of ~0.5 V vs. SHE) .
- Mechanistic Insight : The methylamino group lowers oxidation potential relative to phenol, increasing susceptibility to radical formation. Use ESR spectroscopy to detect transient radicals .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
Methodological Answer:
- Batch Purity Analysis : Trace impurities (e.g., residual solvents or isomers) may skew bioactivity. Use LC-MS/MS to quantify impurities and correlate with biological assay results .
- Isomer Differentiation : Synthesize and test positional isomers (e.g., 4-methyl-2-(methylamino)phenol) to isolate structure-activity relationships .
Q. What advanced techniques are recommended for studying environmental degradation pathways of this compound?
Methodological Answer:
- Photodegradation Studies : Expose to UV light (254 nm) in aqueous solutions; use HPLC-UV to monitor breakdown products like quinones or methylamine .
- Microbial Metabolism : Incubate with Pseudomonas spp. and analyze metabolites via -NMR or high-resolution orbitrap MS .
Q. How can computational modeling predict the interaction of this compound with biological targets?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to model binding to cytochrome P450 enzymes. Parameterize force fields with DFT-calculated partial charges (B3LYP/6-31G*) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
Safety and Compliance
Q. What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- PPE : Wear nitrile gloves, N95 masks, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of dust/aerosols .
- Waste Disposal : Neutralize acidic/alkaline waste before disposal. Follow EPA guidelines for phenolic compounds (D003 ignitability code) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
